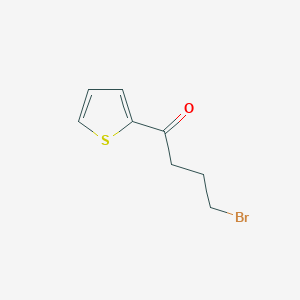

4-Bromo-1-(thiophen-2-yl)butan-1-one

Description

4-Bromo-1-(thiophen-2-yl)butan-1-one is a brominated ketone featuring a thiophene moiety at the 1-position and a bromine atom at the 4-position of the butanone chain. The thiophene ring contributes electron-rich aromaticity, influencing reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

4-bromo-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEDFRIAEPQTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Bromination | 75–92 | High | Simplicity, cost-effectiveness | Requires handling toxic Br₂ |

| Organometallic | 20–25 | Low | Regioselectivity | Low yield, air-sensitive reagents |

| Continuous Flow | >90 | Industrial | High throughput, safety | Specialized equipment required |

Key Quality Control Metrics

- Purity : ≥98% (confirmed via GC-MS and ¹H NMR).

- Melting Point : 45–47°C (lit. for analogous bromoketones).

Chemical Reactions Analysis

4-Bromo-1-(thiophen-2-yl)butan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-1-(thiophen-2-yl)butan-1-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.

Medicinal Chemistry: Compounds containing thiophene rings have shown potential in medicinal chemistry for their biological activities, including antimicrobial and anti-inflammatory properties.

Material Science: Thiophene derivatives are used in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(thiophen-2-yl)butan-1-one is largely dependent on its chemical structure. The bromine atom and the thiophene ring play crucial roles in its reactivity and interaction with biological targets. For instance, the thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Substituent Effects on Yield and Spectral Properties

Aryl-substituted analogs of 4-bromo-1-arylbutan-1-ones (Table 1) highlight how substituents influence synthesis yields and NMR profiles:

Table 1: Comparison of 4-Bromo-1-arylbutan-1-one Derivatives

| Compound | Aryl Group | Yield (%) | Key ¹H-NMR Shifts (δ, ppm) | Key ¹³C-NMR Shifts (δ, ppm) |

|---|---|---|---|---|

| 4-Bromo-1-(4-methylphenyl) | 4-Methylphenyl | 52 | 2.38 (s, CH₃), 7.85 (d, aromatic H) | 198.14 (C=O), 21.48 (CH₃) |

| 4-Bromo-1-(4-ethylphenyl) | 4-Ethylphenyl | 56 | 1.26 (t, CH₂CH₃), 2.73 (m, CH₂) | 198.32 (C=O), 15.25 (CH₂CH₃) |

| 4-Bromo-1-(4-iso-propylphenyl) | 4-iso-Propylphenyl | 70 | 1.28 (d, CH(CH₃)₂), 3.01 (m, CH) | 198.39 (C=O), 23.68 (CH₃) |

| 4-Bromo-1-(4-tert-butylphenyl) | 4-tert-Butylphenyl | 47 | 1.35 (s, C(CH₃)₃), 7.49 (d, aromatic H) | 198.46 (C=O), 31.08 (C(CH₃)₃) |

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce yields (47%) compared to smaller groups like iso-propyl (70%) due to steric hindrance during synthesis .

- Electronic Effects : Electron-donating groups (e.g., methyl) deshield aromatic protons (δ 7.85 ppm), while tert-butyl groups shift aromatic carbons upfield (δ 125.58 ppm) .

Thiophene vs. Phenyl Derivatives

Positional Isomerism in Thiophene Derivatives

- 5-Bromo vs. 2-Bromo Substitution: 1-(5-Bromothiophen-2-yl)butan-1-one (CAS 106652-43-1) is a positional isomer of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.